Methyl 2-amino-2-(3,5-difluorophenyl)propanoate
Description
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate is a fluorinated amino acid ester characterized by a methyl ester group, a central amino group, and a 3,5-difluorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors where fluorine substitution modulates pharmacokinetics or binding affinity.
Properties
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-10(13,9(14)15-2)6-3-7(11)5-8(12)4-6/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLSMFDIOJPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Olefin Synthesis via Phosphorus-Mediated Reaction
The synthesis of methyl 2-amino-2-(3,5-difluorophenyl)propanoate often begins with the preparation of a Z-olefin intermediate. 3,5-Difluorobenzaldehyde is reacted with a phosphorus reagent, typically methyl phosphonate derivatives, in a polar aprotic solvent such as tetrahydrofuran or methyl tert-butyl ether. The reaction is initiated at 0°C with a strong base—commonly 1,8-diazabicycloundec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG)—to deprotonate the phosphorus compound, facilitating nucleophilic attack on the aldehyde. Upon warming to 20–25°C, the reaction produces a mixture of E- and Z-olefin isomers, with the Z-isomer predominating due to steric and electronic factors.
Isolation of the Z-olefin (e.g., methyl (2Z)-2-[[(benzyloxy)carbonyl]-3-(3,5-difluorophenyl)-2-propenoate) is achieved via silica gel chromatography, yielding >95% stereochemical purity. This step is critical, as the Z-configuration is essential for subsequent asymmetric hydrogenation to achieve the desired (S)-stereochemistry in the final product.
Stereoselective Hydrogenation Conditions
The Z-olefin undergoes catalytic hydrogenation using chiral transition metal catalysts, such as rhodium complexes with bisphosphine ligands (e.g., (R)-BINAP), under pressures of 10–40 psig. The reaction is typically conducted in tetrahydrofuran or ethyl acetate at ambient temperature, achieving enantiomeric excesses (ee) exceeding 95%. Key parameters influencing selectivity include:
- Catalyst Loading : 0.1–1 mol% relative to substrate.
- Hydrogen Pressure : Optimized at 20–30 psig to balance reaction rate and stereocontrol.
- Solvent Polarity : Polar aprotic solvents enhance catalyst stability and substrate solubility.
Post-hydrogenation, the product—methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoate—is isolated via distillation or crystallization, with yields averaging 85–90%.
Protecting Group Strategies in Synthesis
Deprotection of tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (BOC) protecting group is removed under acidic conditions to generate the free amine intermediate. Treatment with 4 M hydrochloric acid in methanol at 0–25°C cleaves the BOC moiety quantitatively within 2–4 hours. The resulting methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate is neutralized with aqueous sodium bicarbonate and extracted into dichloromethane, followed by drying over anhydrous potassium carbonate.
Introduction of Benzyloxycarbonyl Protecting Group
Reprotection of the free amine is achieved using benzyl chloroformate (Cbz-Cl) in the presence of a tertiary amine base, such as N,N-diisopropylethylamine. The reaction proceeds in dichloromethane at 0°C, yielding methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoate with >98% purity after aqueous workup. This step is pivotal for directing regioselectivity in subsequent functionalization reactions.
Conversion to Ketone Derivatives
Dihalogenated Methane Reagents and Base Selection
The protected ester is converted to a ketone derivative via dehydrohalogenation using dihalogenated methanes (e.g., dichloromethane) and strong bases. Lithium diisopropylamide (2.2 equivalents) in tetrahydrofuran at −75°C abstracts the α-proton, generating an enolate that reacts with dichloromethane to form a chlorinated intermediate. Quenching with hydrochloric acid yields tert-butyl (1S)-3-chloro-1-(3,5-difluorobenzyl)-2-oxopropylcarbamate, a key precursor for further elaboration into bioactive molecules.
Acid Quenching and Product Isolation
The reaction mixture is acidified to pH 2–3 using 1 M hydrochloric acid, precipitating the ketone derivative. Filtration and recrystallization from ethyl acetate/hexane afford the product in 75–80% yield.
Alternative Synthetic Approaches
Reductive Amination Pathways
An alternative route employs reductive amination of 3,5-difluorophenylacetone with methyl glycinate. Using sodium cyanoborohydride in methanol at pH 4–5 (adjusted with acetic acid), the reaction proceeds via formation of an imine intermediate, followed by reduction to the secondary amine. While this method avoids chiral resolution, it suffers from lower stereoselectivity (70–75% ee) compared to hydrogenation routes.
Continuous Flow Reactor Applications
Industrial-scale synthesis leverages continuous flow hydrogenation systems to enhance efficiency. A tubular reactor packed with immobilized chiral catalyst (e.g., Ru-SYNPHOS) operates at 50°C and 30 psig, achieving space-time yields of 500 g·L⁻¹·h⁻¹. Automated solvent exchange and crystallization modules further streamline production, reducing processing time by 40% compared to batch methods.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield | ee (%) |
|---|---|---|---|---|
| Chiral Hydrogenation | High stereoselectivity (>95% ee) | Requires chiral catalysts | 85–90% | >95 |
| Reductive Amination | Avoids chiral resolution | Moderate ee (70–75%) | 65–70% | 70–75 |
| Continuous Flow | Scalable, high throughput | High capital investment | 90–92% | >95 |
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes cost-effective catalysts and solvent recycling. Dow Chemical’s pilot plant employs a rhodium-catalyzed hydrogenation process with catalyst recovery via nanofiltration, achieving a 92% recovery rate. Environmental impact is minimized by replacing dichloromethane with cyclopentyl methyl ether, a greener solvent with comparable performance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that fluorinated compounds, including methyl 2-amino-2-(3,5-difluorophenyl)propanoate, exhibit significant anticancer properties. Fluorine substitution can enhance the metabolic stability and bioactivity of drugs. For instance, studies have shown that certain fluorinated derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which may have implications for treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to control groups .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
Structural Analogues with Varying Fluorine Substitution
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride
- Structural Differences : Fluorine atoms are positioned at the 2,5-positions of the phenyl ring instead of 3,3. The hydrochloride salt form enhances solubility in polar solvents compared to the free base.
- Availability : Discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
- Structural Differences: Features a shorter acetate backbone (vs. propanoate) and 2,4-difluorophenyl substitution.
- Impact on Bioactivity : The acetate chain may limit conformational flexibility, affecting binding to enzymes like proteases. The 2,4-fluorine arrangement could influence electronic effects on aromatic interactions .
Ethyl 2-Amino-4-(3,5-Difluorophenyl)propanoate
- Structural Differences : Ethyl ester group (vs. methyl) and fluorine at the 4-position of the phenyl ring.
- Pharmacological Relevance: Demonstrated broad activities (anticancer, antimicrobial) in multicomponent reaction-derived libraries.
Analogues with Alternative Backbones or Functional Groups
3-(3,5-Difluorophenyl)propionic acid
- Structural Differences: Replaces the methyl ester and amino group with a carboxylic acid.
- Functional Impact: The absence of the ester and amino groups eliminates hydrogen-bonding capacity, reducing suitability for targets requiring polar interactions (e.g., enzyme active sites) .
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
- Structural Differences : Bromine replaces one fluorine atom at the 2-position, and the backbone is an acetate.
- Synthetic Utility : Bromine introduces a handle for further functionalization (e.g., Suzuki coupling), but may increase molecular weight and steric bulk .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituent Positions | Backbone Chain | Ester Group | Salt Form | Pharmacological Notes |
|---|---|---|---|---|---|
| Methyl 2-amino-2-(3,5-difluorophenyl)propanoate | 3,5-F₂ | Propanoate | Methyl | Free base | Scaffold for bioactive derivatives |
| Methyl 2-amino-2-(2,5-difluorophenyl)propanoate | 2,5-F₂ | Propanoate | Methyl | Hydrochloride | Discontinued; solubility enhanced |
| Ethyl 2-Amino-4-(3,5-Difluorophenyl)propanoate | 4-F, 3,5-F₂ | Propanoate | Ethyl | Free base | Anticancer, antimicrobial activities |
| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate | 2,4-F₂ | Acetate | Methyl | Hydrochloride | Limited conformational flexibility |
Research Findings and Structure-Activity Relationships (SAR)
- Fluorine Position : 3,5-Difluoro substitution maximizes symmetry and electronic effects, enhancing binding to aromatic pockets in enzymes like kinases .
- Ester Group : Methyl esters generally offer faster metabolic hydrolysis than ethyl esters, influencing prodrug design .
- Salt Forms : Hydrochloride salts improve aqueous solubility but may alter crystallization behavior, impacting formulation stability .
Biological Activity
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate is a synthetic organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHFN O
Molecular Weight: Approximately 215.2 g/mol
The compound features an amino group, a methyl ester, and a difluorophenyl group, which are critical for its biological interactions. The difluorophenyl moiety enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding with biological targets.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites. Its structural similarity to natural amino acids allows it to interact effectively with these proteins.
- Receptor Modulation: It may act as a modulator for specific receptors involved in neurological processes, potentially influencing pathways related to neurotransmission and metabolic regulation.
Biological Activity Overview
Research indicates that this compound has significant implications in several therapeutic areas:
- Neurological Disorders: Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
- Cancer Therapy: Preliminary studies indicate that it may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation .
- Metabolic Processes: The compound's interactions with metabolic enzymes could lead to therapeutic effects in metabolic disorders.
Case Studies and Research Findings
- Enzyme Inhibition Studies:
- Anticancer Activity:
- Synthesis and Structural Analysis:
Comparative Analysis
To illustrate the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains difluorophenyl group enhancing binding affinity |
| Methyl 2-amino-2-(2,5-difluorophenyl)propanoate | Structure | Different fluorinated phenyl group may exhibit varied biological activities |
| Methyl 3-amino-3-(4-fluorophenyl)propanoate | Structure | Lacks difluorination; simpler structure may lead to different reactivity |
Q & A
Q. What safety protocols are essential for handling fluorinated amino esters?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines).
- Storage : Keep at 2–8°C in amber glass under nitrogen to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
